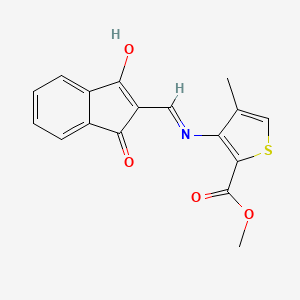![molecular formula C17H12F3N3OS B2648663 N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide CAS No. 321433-75-4](/img/structure/B2648663.png)
N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a quinoxaline ring substituted with a trifluoromethyl group and a phenyl group attached to an acetamide moiety through a sulfanyl linkage. Its unique structure imparts significant chemical and biological properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoxaline derivative with a thiol compound under basic conditions.
Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfanyl quinoxaline with phenylacetamide under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles are often employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring or the acetamide moiety, potentially altering the compound’s electronic properties.
Substitution: The phenyl and quinoxaline rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoxaline derivatives, amines.
Substitution: Various substituted quinoxaline and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research has focused on its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its trifluoromethyl group enhances its metabolic stability and bioavailability.
Industry
Industrially, the compound is used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinoxaline ring facilitates interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-2-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
- N-phenyl-2-{[3-(trifluoromethyl)-2-benzothiazolyl]sulfanyl}acetamide
- N-phenyl-2-{[3-(trifluoromethyl)-2-benzoxazolyl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide exhibits unique properties due to the presence of the quinoxaline ring, which provides additional sites for interaction and functionalization. This enhances its versatility in chemical synthesis and its potential for diverse biological activities.
Propiedades
IUPAC Name |
N-phenyl-2-[3-(trifluoromethyl)quinoxalin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)15-16(23-13-9-5-4-8-12(13)22-15)25-10-14(24)21-11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZAKNZMPNPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

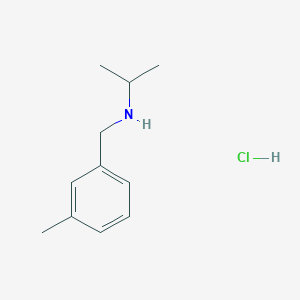
![N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2648584.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2648586.png)
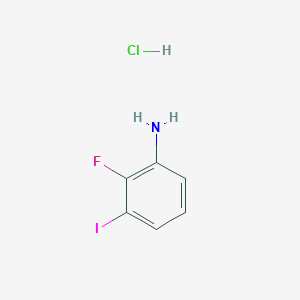
![2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2648588.png)
![N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2648590.png)
![1-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2648591.png)
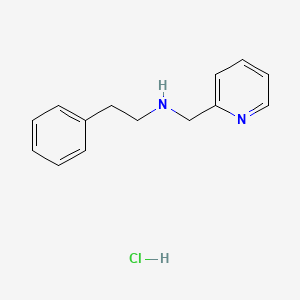
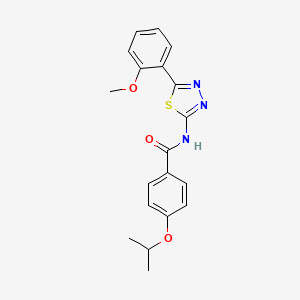
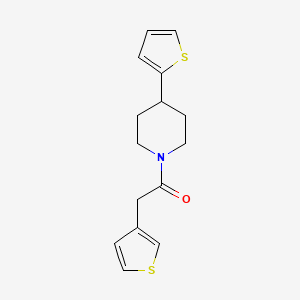
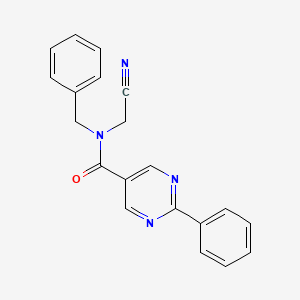
![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)
